molecular formula C9H9N3O6 B7794389 (2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate

(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate

Cat. No.: B7794389
M. Wt: 255.18 g/mol
InChI Key: LLVUHQYJZJUDAM-SSDOTTSWSA-N
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Description

(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate is an organic compound that belongs to the class of dinitrophenols. This compound is characterized by the presence of a dinitrophenyl group attached to a propanoate backbone, with an azaniumyl group at the second carbon position. Dinitrophenols are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate typically involves the reaction of 2,4-dinitrophenol with an appropriate amino acid derivative. One common method involves the use of 2,4-dinitrophenylhydrazine as a starting material. The reaction is carried out in the presence of concentrated sulfuric acid, which acts as a catalyst. The mixture is then cooled, and the product is isolated through filtration and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives and substituted phenylpropanoates .

Scientific Research Applications

(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate involves its ability to uncouple oxidative phosphorylation in mitochondria. This leads to the disruption of ATP synthesis and an increase in reactive oxygen species (ROS) production. The compound targets mitochondrial proteins and pathways involved in energy metabolism, leading to cellular stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation.

    2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    2,4-Dinitroanisole: An aromatic nitro compound with similar chemical properties.

Uniqueness

(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to selectively target mitochondrial pathways makes it a valuable compound for research in energy metabolism and cancer therapy .

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(2,4-dinitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVUHQYJZJUDAM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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